molecular formula C10H15N3O B1530262 [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1249830-74-7

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Cat. No.: B1530262
CAS No.: 1249830-74-7
M. Wt: 193.25 g/mol
InChI Key: HCWSUOBUBDJNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol ( 1249830-74-7) is a chemical compound featuring a piperidine ring linked to a pyrimidine heterocycle and substituted with a hydroxymethyl group . With a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . The piperidine and pyrimidine rings are privileged structures in pharmaceuticals; the pyrimidine nucleus is a fundamental component of nucleic acids, making its derivatives attractive scaffolds for developing agents with anticancer, antiviral, and antimicrobial activities, while the piperidine ring's conformational flexibility allows for effective binding to diverse biological targets such as GPCRs and kinases . Although specific biological data for this exact molecule may be limited, its core structure is highly relevant. For instance, research into analogous N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has identified them as potent and orally bioavailable GPR119 agonists, which can augment insulin secretion and lower plasma glucose, highlighting the therapeutic potential of this chemical series for treating conditions like diabetes . The hydroxymethyl group on the piperidine ring provides a key handle for further synthetic modification, enabling researchers to explore a wider chemical space and optimize properties for their specific projects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling information.

Properties

IUPAC Name

(1-pyrimidin-4-ylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSUOBUBDJNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and logP of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Introduction

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic development is built. These properties, including molecular weight and the octanol-water partition coefficient (LogP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of this compound, a heterocyclic compound of interest to medicinal chemists. We will explore its core physicochemical attributes, the experimental and computational methodologies used to determine them, and the profound implications of these values within the context of drug design and development, with a particular focus on established principles like Lipinski's Rule of Five.

Core Physicochemical Properties

The foundational characteristics of a molecule provide the initial lens through which its potential as a drug candidate is viewed. For this compound, these properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃OPubChemLite[1]
Molecular Weight 193.25 g/mol Santa Cruz Biotechnology[2]
Monoisotopic Mass 193.1215 DaPubChemLite[1]
Calculated LogP (XLogP) 0.9PubChemLite[1]

The Partition Coefficient (LogP): A Measure of Lipophilicity

The partition coefficient, expressed as its logarithm (LogP), is a crucial measure of a compound's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one.[3] It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] This parameter is a cornerstone of drug design because it profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[4] For instance, a compound must possess sufficient lipophilicity to permeate lipid cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, or undesirable accumulation in fatty tissues.[5]

The value of 0.9 for this compound indicates that it is slightly more soluble in the lipid phase than in the aqueous phase, suggesting a balanced character that is often desirable in drug candidates.

Experimental Determination of LogP: The Shake-Flask Method

While computational methods provide a rapid estimate, the gold standard for determining LogP is the direct experimental "shake-flask" method.[6] This protocol is a self-validating system; accurate quantification of the analyte in both phases ensures the integrity of the result.

Causality Behind Experimental Choices:
  • n-Octanol as Solvent: n-Octanol is chosen as the non-polar phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological membranes.

  • Equilibrium is Key: The system must reach thermodynamic equilibrium to ensure that the partitioning of the solute between the two phases is complete and the resulting concentration ratio is stable and accurate.[6]

Detailed Protocol:
  • Preparation of Solvents: Pre-saturate the n-octanol and buffered water (typically PBS at pH 7.4 to mimic physiological conditions) by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to disengage completely. This ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol with a precise volume of the analyte-containing pre-saturated aqueous phase.

  • Equilibration: Shake the vessel vigorously for a sufficient period (e.g., 1-2 hours) to ensure the analyte reaches equilibrium between the two immiscible layers. The time required may vary depending on the compound.

  • Phase Separation: Allow the vessel to stand undisturbed until a clear separation between the n-octanol (top layer) and aqueous (bottom layer) phases is observed. Centrifugation can be used to accelerate and improve this separation.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

  • LogP Determination: The final LogP value is obtained by taking the base-10 logarithm of P: LogP = log₁₀(P)

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Solvents Pre-saturate n-Octanol and Buffered Water Mix Combine Phases in Separatory Funnel Solvents->Mix Stock Prepare Analyte Stock in Aqueous Phase Stock->Mix Shake Shake Vigorously to Reach Equilibrium Mix->Shake Separate Allow Phases to Separate (Centrifuge if needed) Shake->Separate Sample Sample n-Octanol and Aqueous Layers Separate->Sample HPLC Quantify Concentration (e.g., HPLC-UV) Sample->HPLC Calc Calculate P and LogP HPLC->Calc

Caption: Workflow for Shake-Flask LogP Determination.

Application in Drug Discovery: Lipinski's Rule of Five

Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[7] A compound is more likely to have poor oral bioavailability if it violates two or more of the following criteria:

  • Molecular weight less than 500 Daltons.[8]

  • LogP not exceeding 5.[5]

  • No more than 5 hydrogen bond donors (total N-H and O-H bonds).[9]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[4]

Let's evaluate this compound against these rules:

  • Molecular Weight: 193.25 Da (< 500 Da). Pass.

  • LogP: 0.9 (< 5). Pass.

  • Hydrogen Bond Donors: 1 (the hydroxyl group -OH). Pass.

  • Hydrogen Bond Acceptors: 3 (the two nitrogen atoms in the pyrimidine ring and the oxygen atom). Pass.

The compound comfortably adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. Its low molecular weight and balanced lipophilicity are strong indicators of good potential for absorption and distribution.

G Compound b this compound MW = 193.25 LogP = 0.9 MW_Rule MW_Rule LogP_Rule LogP_Rule HBD_Rule ≤ 5 Donors HBA_Rule ≤ 10 Acceptors Absorption Good Oral Absorption MW_Rule->Absorption Permeability Membrane Permeability Solubility Aqueous Solubility LogP_Rule->Permeability LogP_Rule->Solubility

Caption: Impact of Physicochemical Properties on Drug Development.

Conclusion

This compound is a small molecule whose key physicochemical properties—a molecular weight of 193.25 g/mol and a calculated LogP of 0.9—position it favorably within the established parameters for druglikeness. It fully complies with Lipinski's Rule of Five, indicating a high probability of possessing good oral bioavailability. The balanced lipophilicity suggested by its LogP value is a particularly promising feature, implying it may effectively permeate biological membranes without sacrificing necessary aqueous solubility. While computational data provides a strong foundation, experimental verification of LogP using standardized protocols like the shake-flask method remains a critical step in validating these predictions and advancing the compound through the drug discovery pipeline.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved February 22, 2026, from [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5 - REVIVE. Retrieved February 22, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 22, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). [1-(PYRIMIDIN-2-YL)PIPERIDIN-4-YL]METHANOL | CAS 111247-61-1. Retrieved February 22, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 22, 2026, from [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Retrieved February 22, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Pyrimidinyl)-4-piperidinemethanol. PubChem. Retrieved February 22, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Piperidin-2-ylmethoxy)pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anti-cancer, and anti-inflammatory properties[1]. The functionalization of the pyrimidine ring is therefore a critical task for synthetic chemists. Nucleophilic Aromatic Substitution (SNAc) stands out as a powerful and frequently employed method for creating C-N and C-O bonds on electron-deficient heterocyclic systems like pyrimidines[2][3]. The electron-withdrawing nature of the two ring nitrogens significantly activates the carbon positions (C2, C4, and C6) towards attack by nucleophiles, making chloro-substituted pyrimidines excellent substrates for this transformation[4][5].

This document provides a comprehensive guide to the synthesis of 4-(piperidin-2-ylmethoxy)pyrimidine through the SNAc reaction of 4-chloropyrimidine with piperidine-2-methanol. We will delve into the underlying mechanism, explore the critical experimental parameters that govern the reaction's success, and present detailed, field-proven protocols for both conventional heating and microwave-assisted synthesis.

The SNAc Mechanism on the Pyrimidine Core

The reaction proceeds through a well-established two-step addition-elimination mechanism[4][6]. Unlike classical Sₙ2 reactions that involve a single transition state, the SNAc pathway involves a discrete, negatively charged intermediate known as a Meisenheimer complex[6].

  • Nucleophilic Addition: The reaction initiates with the attack of the nucleophile—in this case, the secondary amine of piperidine-2-methanol—on the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate[4][7].

  • Elimination & Aromatization: In the second, typically rapid step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This elimination step yields the final substituted product and a chloride ion[4][8].

The overall reaction is generally second-order, being first-order in both the pyrimidine substrate and the nucleophile[6][9].

Figure 1: Conceptual overview of the two-step SNAc mechanism.

Optimizing Reaction Conditions: A Scientist's Guide

The success of this SNAc reaction hinges on the careful selection of solvent, base, and temperature. Each parameter directly influences reaction rate, yield, and the purity of the final product.

The Role of the Solvent

The solvent plays a critical role in dissolving the reactants and stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally the preferred choice.

  • DMF, DMSO, NMP: These solvents are excellent for SNAc reactions. Their high polarity effectively stabilizes the charged intermediate, accelerating the reaction, without the risk of acting as competing nucleophiles[2][10].

  • Alcohols (e.g., 2-Propanol, Ethanol): While alcohols can also be effective solvents, they introduce the risk of solvolysis, where the alcohol itself acts as a nucleophile to displace the chloride, forming an undesired alkoxy-pyrimidine byproduct[4][11]. This side reaction is more prominent at higher temperatures.

  • Water: Water has been shown to be an effective "green" solvent for some pyrimidine aminations[2][12]. However, it can also lead to hydrolysis, forming 4-hydroxypyrimidine, especially under acidic or strongly basic conditions at elevated temperatures[4].

The Indispensable Base

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to act as an acid scavenger[2].

  • Tertiary Amines (Triethylamine, DIPEA): These are non-nucleophilic, organic-soluble bases that effectively neutralize HCl. They are a common and effective choice[4][11]. Typically, 1.5 to 2.0 equivalents are used to ensure the reaction medium remains basic.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Finely powdered, anhydrous potassium or cesium carbonate are also excellent choices, particularly in solvents like DMF or acetonitrile[5]. They are easily removed by filtration during workup.

Temperature and Reaction Time

Temperature is a key driver for this reaction.

  • Room Temperature: The reaction is often very slow or does not proceed at all at room temperature[4].

  • Conventional Heating: Heating the reaction mixture, typically between 80 °C and 140 °C, is necessary to achieve a reasonable reaction rate[4][5]. Reaction times can range from a few hours to over 24 hours, depending on the specific conditions.

  • Microwave Irradiation: Microwave synthesis is a highly effective method for accelerating SNAc reactions. It provides rapid and uniform heating, often reducing reaction times from hours to minutes and improving yields[4]. Temperatures between 120 °C and 140 °C for 15-30 minutes are typical starting points for optimization[4].

Summary of Key Parameters
ParameterRecommended Choice(s)Rationale & Key ConsiderationsPotential Issues
Solvent DMF, DMSO, 2-PropanolPolar aprotic solvents stabilize the Meisenheimer complex without competing.[10]Alcohols or water can lead to solvolysis/hydrolysis byproducts.[4]
Base Triethylamine (TEA), DIPEA, K₂CO₃Neutralizes the HCl byproduct to keep the amine nucleophile active.[2]Insufficient base will stall the reaction.
Temperature 80-140 °C (Conventional) or 120-150 °C (Microwave)Provides activation energy to overcome the reaction barrier.[4]Excessive heat can increase byproduct formation and degradation.
Equivalents Nucleophile: 1.0-1.2 eq, Base: 1.5-2.0 eqA slight excess of nucleophile can drive the reaction to completion. Excess base ensures an alkaline environment.A large excess of nucleophile can complicate purification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 4-Chloropyrimidine is a hazardous substance. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Conventional Heating Method

This protocol provides a robust method using standard laboratory equipment.

Materials:

  • 4-Chloropyrimidine (1.0 eq)

  • Piperidine-2-methanol (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (e.g., 1.00 g, 8.73 mmol).

  • Reagent Addition: Add anhydrous DMF (approx. 0.2 M, ~45 mL). Stir until the solid is fully dissolved. Add piperidine-2-methanol (1.10 g, 9.60 mmol, 1.1 eq) followed by triethylamine (2.43 mL, 1.77 g, 17.5 mmol, 2.0 eq).

  • Heating: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-chloropyrimidine starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure 4-(piperidin-2-ylmethoxy)pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant acceleration of the reaction.

Materials:

  • 4-Chloropyrimidine (1.0 eq)

  • Piperidine-2-methanol (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 2-Propanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, place 4-chloropyrimidine (e.g., 200 mg, 1.75 mmol).

  • Reagent Addition: Add anhydrous 2-propanol (4 mL). Add piperidine-2-methanol (221 mg, 1.92 mmol, 1.1 eq) followed by DIPEA (0.61 mL, 452 mg, 3.50 mmol, 2.0 eq)[4].

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction to 140 °C for 20 minutes with magnetic stirring[4].

  • Workup: After the reaction, allow the vial to cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Extract the product into ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine 4-Chloropyrimidine, Solvent, Base, and Piperidine-2-methanol B1 Heat at 100°C (6-12 hours) A->B1 Thermal B2 Microwave at 140°C (20 minutes) A->B2 Microwave C Monitor by TLC / LC-MS B1->C B2->C D Cool & Quench (Water or NaHCO₃) C->D E Extract with Organic Solvent (EtOAc) D->E F Wash, Dry (Na₂SO₄) & Concentrate E->F G Column Chromatography on Silica Gel F->G H Characterize Product (NMR, MS) G->H

Figure 2: General experimental workflow for the synthesis.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.[4]2. Inactive nucleophile (protonated).3. Poor quality reagents.1. Increase temperature; switch to microwave heating.2. Ensure at least 1.5 eq of base is used.3. Use fresh, anhydrous reagents and solvents.
Side Product Detected 1. Solvolysis/hydrolysis from solvent.[4]2. Reaction temperature too high or time too long.1. Switch to a polar aprotic solvent like DMF or DMSO.2. Reduce temperature or reaction time; monitor carefully.
Difficult Purification 1. Excess nucleophile remaining.2. Byproducts with similar polarity to the product.1. Use closer to 1.05 eq of the nucleophile.2. Optimize chromatography conditions (try different solvent systems or use a gradient).

Conclusion

The nucleophilic aromatic substitution reaction between 4-chloropyrimidine and piperidine-2-methanol is a reliable and efficient method for synthesizing 4-(piperidin-2-ylmethoxy)pyrimidine. The success of the synthesis is highly dependent on the strategic selection of an appropriate solvent, base, and temperature to maximize yield and minimize side reactions. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can confidently and effectively produce this valuable chemical scaffold for applications in drug discovery and development.

References

  • Bunting, J. W., & Kanter, J. P. (1993). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society.
  • Larhed, M., & Hallberg, A. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
  • Bera, H., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas.
  • Volovenko, Y. M., et al. (1998). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Chemistry of Heterocyclic Compounds.
  • Rad, G. S., et al. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry.
  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Vottero, L. R., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Tunoori, A. R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.
  • Wei, X., & Wang, Q. SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology.
  • Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal.
  • Yasuda, N., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • McCall, J. M., et al. (1975). A New Approach to Triaminopyrimidine N-Oxides. Journal of Organic Chemistry.
  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes: The Strategic Use of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity

In modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol emerges as a particularly valuable intermediate, strategically combining three key pharmacophoric elements: a pyrimidine ring, a piperidine scaffold, and a primary alcohol functional handle.

The pyrimidine nucleus is a "privileged scaffold," integral to a wide range of therapeutics, including anticancer and anti-infective agents, due to its ability to act as a hydrogen bond acceptor and mimic the structure of endogenous nucleobases.[1][2] The piperidine ring, one of the most common heterocycles in approved drugs, provides a stable, three-dimensional core that allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets and improving pharmacokinetic properties.[3][4][5] The primary alcohol at the 2-position of the piperidine ring offers a reactive and versatile point for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the synthesis of diverse libraries of ethers, esters, and other derivatives.[6]

This guide provides a detailed examination of the synthesis and application of this chiral intermediate, offering field-proven protocols for its preparation and subsequent elaboration into potential therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is essential for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1-pyrimidin-4-ylpiperidin-2-yl)methanol[7]
CAS Number 1249830-74-7[8][9]
Molecular Formula C₁₀H₁₅N₃O[9]
Molecular Weight 193.25 g/mol [9]
Appearance Powder (Predicted)[9]
Predicted XlogP 0.9[7]
InChIKey HCWSUOBUBDJNDX-UHFFFAOYSA-N[7][9]

Safety and Handling Summary:

This compound is classified as a hazardous substance and requires careful handling.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[9]

Protocol 1: Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of a halide at the 4-position by the secondary amine of the piperidine ring.[10]

Reaction Scheme:

Synthesis_Workflow SM1 4-Chloropyrimidine Reaction S N Ar Reaction (Reflux, 16h) SM1->Reaction SM2 (Piperidin-2-yl)methanol SM2->Reaction Reagents DIEA, n-Butanol Reagents->Reaction Workup Aqueous Workup (Evaporation, Extraction) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product Application_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Ether Formation Intermediate This compound Reagents1 MsCl, TEA, DCM (0 °C to RT) Intermediate->Reagents1 Mesylate Mesylated Intermediate Reagents1->Mesylate Reagents2 K₂CO₃, DMF (80 °C) Mesylate->Reagents2 Phenol 4-Fluorophenol Phenol->Reagents2 FinalProduct Final Ether Product (Hypothetical Kinase Inhibitor Scaffold) Reagents2->FinalProduct

Sources

Application Note: Strategic Functionalization of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of the primary alcohol moiety in [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol . This scaffold is a critical pharmacophore in kinase inhibition (e.g., JAK, CDK) and GPCR modulation. The primary alcohol at the C2-position offers a versatile handle for divergent synthesis, yet its proximity to the bulky, electron-deficient pyrimidine ring presents unique steric and electronic challenges.

This guide provides validated protocols for three high-value transformations:

  • Chemo-selective Oxidation to the aldehyde/carboxylic acid (Scaffold Extension).

  • Deoxofluorination to the alkyl fluoride (Bioisosteric Replacement).

  • Mitsunobu Coupling for ether/amine formation (Library Generation).

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is vital to understand the electronic and steric environment of the substrate.

  • Steric Environment: The hydroxymethyl group is located at the C2 position of the piperidine ring. The adjacent N1-position is substituted with a pyrimidin-4-yl group.[1] This creates a "steric wall" that can hinder the approach of bulky reagents, particularly if the piperidine adopts a chair conformation where the hydroxymethyl group is axial.

  • Electronic Effects: The pyrimidine ring is electron-withdrawing. This reduces the basicity of the piperidine nitrogen (N1), effectively preventing N-oxide formation during mild oxidation protocols. However, the pyrimidine nitrogens (N1', N3') remain Lewis basic and can interfere with strong Lewis acids or sequester protons.

Decision Matrix: Pathway Selection

ReactionMap Substrate [1-(Pyrimidin-4-yl) piperidin-2-yl]methanol Aldehyde Aldehyde (Scaffold Extension) Substrate->Aldehyde TEMPO/BAIB (Mild) Fluoride Alkyl Fluoride (Metabolic Stability) Substrate->Fluoride DAST/Deoxo-Fluor (-78°C to RT) Ether Aryl/Alkyl Ether (Library Diversity) Substrate->Ether Mitsunobu (PPh3/DIAD) Acid Carboxylic Acid (Peptide Coupling) Aldehyde->Acid Pinnick Ox. or TEMPO++

Figure 1: Divergent synthetic pathways for the target alcohol. The choice of reagents prioritizes chemoselectivity in the presence of the pyrimidine ring.

Protocol 1: Chemo-selective Oxidation (TEMPO/BAIB)

Objective: Convert the primary alcohol to an aldehyde without over-oxidation or affecting the pyrimidine ring. Why this method: Traditional Jones oxidation is too acidic (protonating the pyrimidine) and generates toxic chromium waste. Swern oxidation is effective but odorous and requires cryogenic conditions. The TEMPO/BAIB (Bis-acetoxyiodobenzene) system is mild, pH-neutral, and operates at room temperature.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • Co-oxidant: BAIB (1.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (9:1 v/v)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of DCM. Add 0.5 mL of water (the biphasic system accelerates the reaction via the interface).

  • Catalyst Addition: Add TEMPO (15.6 mg, 0.1 mmol) to the stirring solution. The solution will turn a characteristic orange-red color.

  • Oxidant Addition: Add BAIB (354 mg, 1.1 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The aldehyde usually appears as a UV-active spot less polar than the alcohol. Reaction time is typically 2–4 hours.

  • Quench: Add 5 mL of 10% aqueous Na2S2O3 (sodium thiosulfate) to quench excess oxidant. Stir for 10 minutes until the organic layer fades to pale yellow.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (SiO2, 0-10% MeOH/DCM). Aldehydes on this scaffold can be unstable; store under argon at -20°C or use immediately.

Protocol 2: Deoxofluorination (DAST/Deoxo-Fluor)

Objective: Replace the -OH group with -F to block metabolic oxidation and modulate lipophilicity. Why this method: Direct nucleophilic substitution (SN2) on the mesylate is possible but adds a step. DAST (Diethylaminosulfur trifluoride) effects this transformation in one pot. Deoxo-Fluor is recommended for larger scales due to higher thermal stability, but DAST is sufficient for <1g scale.

Safety Warning

DAST releases HF upon hydrolysis. Use plasticware (polypropylene) if possible, or glass that can be etched. Perform strictly in a fume hood.

Materials
  • Substrate (1.0 equiv)

  • Reagent: DAST (1.2 equiv)[2]

  • Solvent: Anhydrous DCM (0.1 M concentration)

  • Quench: Saturated aq. NaHCO3

Step-by-Step Methodology
  • Preparation: Dry the substrate thoroughly (azeotrope with toluene if necessary). Dissolve in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Although the reaction works at 0°C, starting at -78°C prevents the formation of elimination side-products (alkenes), which are favored by the steric bulk of the adjacent pyrimidine.

  • Addition: Add DAST dropwise via syringe.

  • Warming: Stir at -78°C for 30 minutes, then allow the bath to warm naturally to room temperature over 2 hours.

  • Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated NaHCO3. Vigorous effervescence (CO2) will occur.

  • Workup: Extract with DCM. Wash with water and brine.[2]

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The fluoride is typically much less polar than the alcohol.

Protocol 3: Mitsunobu Coupling (Etherification)

Objective: Couple the primary alcohol with a phenol or N-heterocycle to generate a library of ether/amine derivatives. Why this method: It allows for convergent synthesis under mild, neutral conditions.

Mechanism & Workflow

Mitsunobu Reagents PPh3 + DIAD Betaine Betaine Intermediate (Reactive Zwitterion) Reagents->Betaine 0°C, THF Activation Activated Alcohol (Oxyphosphonium Salt) Betaine->Activation + Substrate (Alcohol) + Pronucleophile (H-Nu) Product Inverted Product (Ether/Ester) Activation->Product SN2 Displacement (Inversion)

Figure 2: The Mitsunobu cycle. Note that while inversion occurs at the reacting carbon, the C2 stereocenter of the piperidine remains unaffected as the reaction occurs at the primary methylene carbon.

Materials
  • Substrate (1.0 equiv)

  • Nucleophile: Phenol or acidic heterocycle (pKa < 13) (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Mixture: Combine substrate, PPh3, and the nucleophile (e.g., 4-fluorophenol) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool to 0°C.

  • Addition: Add DIAD dropwise over 10 minutes. The yellow color of DIAD should fade upon addition.

    • Troubleshooting: If the yellow color persists, the betaine is not forming efficiently. Ensure reagents are dry.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16 h).

    • Note: The steric bulk of the pyrimidine may slow the SN2 attack. Heating to 40°C may be required for bulky phenols.

  • Workup: Concentrate the THF. Triturate the residue with Et2O/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: The filtrate contains the product and reduced hydrazine. Purification can be challenging; use a gradient of EtOAc/Hexanes.

Comparative Data Analysis

ParameterTEMPO OxidationDAST FluorinationMitsunobu Coupling
Primary Utility Scaffold ExtensionBioisostere (H to F)Library Diversity
Reaction pH Neutral (buffered)Acidic (HF byproduct)Neutral
Temp Range 0°C to RT-78°C to RT0°C to 40°C
Key Byproduct Iodobenzene (removable)HF (toxic/corrosive)TPPO (difficult removal)
Yield (Typical) 85–95%60–80%50–75%

References

  • TEMPO Oxidation Protocols

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link

  • Fluorination with DAST

    • Singh, R. P., & Shreeve, J. M. (2002).[3] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link

  • Mitsunobu Reaction Review

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Reactivity of N-Heterocyclic Piperidines

    • Lowe, J. T., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Journal of Organic Chemistry. (Analogous chemistry on hindered N-heterocycles). Link

Sources

Scale-up synthesis of pyrimidinyl-piperidine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scale-Up Synthesis of Pyrimidinyl-Piperidine Building Blocks

Abstract

The pyrimidinyl-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide range of diseases.[1][2][3] Transitioning the synthesis of these vital building blocks from milligram-scale discovery chemistry to robust, multi-kilogram production presents significant challenges in terms of safety, efficiency, cost, and impurity control.[4][5] This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the scale-up synthesis of pyrimidinyl-piperidine derivatives. We will explore three primary convergent strategies: Palladium-catalyzed C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) cross-coupling reactions, and the direct formation of the piperidine ring via catalytic hydrogenation of a pyrimidinyl-pyridine precursor. Each section emphasizes the mechanistic rationale behind procedural choices, process safety, and methods for achieving high purity without relying on chromatographic purification.

Introduction: The Strategic Importance of Scalable Synthesis

In pharmaceutical development, the initial synthesis of a lead candidate is often optimized for speed and diversity, not efficiency or scalability.[4] As a compound progresses, the process chemistry team is tasked with developing a safe, robust, and economical route to supply multi-kilogram quantities for clinical trials and eventual commercialization.[4][5] The pyrimidinyl-piperidine framework is a cornerstone of many drug candidates due to its favorable physicochemical properties and ability to engage with a variety of biological targets.[2][6]

The primary challenges in scaling the synthesis of these heterocycles include:

  • Hazardous Reagents: Early-stage routes may employ reagents unsuitable for large-scale use (e.g., strong organometallics, hazardous alkylating agents).[4]

  • Reaction Energetics: Exothermic reactions require careful thermal management to prevent runaways.

  • Purification: Column chromatography, a staple in discovery labs, is often impractical and costly at scale. The focus must shift to crystallization, salt formation, and distillative techniques.[7][8]

  • Catalyst Cost & Removal: Palladium catalysts, while highly effective, are expensive and must be removed to levels mandated by regulatory agencies (typically low ppm).

This document provides practical, scalable solutions to these challenges, grounded in established chemical principles.

Core Synthetic Strategies: A Comparative Overview

The assembly of the pyrimidinyl-piperidine core can be approached from several retrosynthetic angles. The choice of strategy depends on the availability of starting materials, substitution patterns, and overall process efficiency.

G cluster_0 Core Synthetic Strategies cluster_A Strategy A: C-N Coupling cluster_B Strategy B: C-C Coupling cluster_C Strategy C: Ring Formation Target Pyrimidinyl-Piperidine Target Molecule S_A Buchwald-Hartwig Amination Target->S_A Disconnect S_B Suzuki-Miyaura Coupling Target->S_B Disconnect S_C Catalytic Hydrogenation Target->S_C Disconnect P1 Halogenated Pyrimidine S_A->P1 P2 Aminopiperidine S_A->P2 P3 Halogenated Pyrimidine S_B->P3 P4 Piperidine-Boronic Acid/Ester S_B->P4 P5 Pyrimidinyl-Pyridine Precursor S_C->P5

Caption: Primary retrosynthetic strategies for pyrimidinyl-piperidine synthesis.

Strategy A: Buchwald-Hartwig C-N Cross-Coupling

This is arguably one of the most powerful and versatile methods for forming the aryl-amine bond.[9] It involves the palladium-catalyzed coupling of a halogenated (or triflated) pyrimidine with an aminopiperidine derivative.

  • Causality & Expertise: The choice of ligand is critical for reaction efficiency and preventing side reactions. For electron-deficient heterocycles like pyrimidines, electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the difficult reductive elimination step.[10] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or LHMDS, is essential for catalyst turnover but must be handled with care at scale due to its reactivity.[9]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Complex1 L₂(Ar)Pd(II)-X OA->Complex1 Coord Amine Coordination Complex1->Coord + R₂NH - HX Amine R₂NH Amine->Coord Base Base Base->Coord Complex2 L₂(Ar)Pd(II)-NR₂ Coord->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Strategy B: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki coupling is a highly robust and scalable method for forming C-C bonds.[11] This strategy typically involves coupling a halogenated pyrimidine with a piperidine-boronic acid or a more stable pinacol boronate (Bpin) ester.

  • Causality & Expertise: This reaction is known for its excellent functional group tolerance and the use of milder bases (e.g., K₂CO₃, K₃PO₄) compared to the Buchwald-Hartwig amination, which enhances its safety profile at scale.[11] The choice of solvent is critical; biphasic systems like toluene/water or greener solvents like 2-MeTHF/water are common, facilitating product isolation and separation of inorganic byproducts.[11][12] One key advantage is that the requisite boronic esters can often be prepared and used in a "telescoped" process without isolation, improving process mass intensity (PMI).

Strategy C: Piperidine Ring Formation via Hydrogenation

This approach constructs the piperidine ring from a corresponding pyrimidinyl-pyridine precursor. It is an atom-economical method that is highly effective for producing the saturated heterocycle.[13][14]

  • Causality & Expertise: The hydrogenation of aromatic N-heterocycles can be challenging due to their aromatic stability and potential for catalyst poisoning.[15] Heterogeneous catalysts like Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are commonly used at scale because they can be easily filtered off.[13] However, they often require high pressures and/or temperatures. Homogeneous catalysts, such as those based on Iridium or Rhodium, can operate under milder conditions with high selectivity but pose challenges for separation from the product.[15][16] The choice of solvent (e.g., acetic acid, methanol) can significantly influence reaction rates and selectivity.

Detailed Protocols & Process Modules

The following protocols are presented on a representative 1.0 kg scale of the limiting reagent and are designed to be robust and scalable.

Module 1: Preparation of N-Boc-4-aminopiperidine (for Strategy A)

This protocol details an efficient, scalable reductive amination followed by protection.[17][18]

Parameter Value Rationale/Safety Note
Starting Material 1-Benzyl-4-piperidoneCommercially available, stable liquid.
Reagents Ammonia (7N in MeOH), Raney-Nickel, H₂, Boc-AnhydrideRaney-Ni is pyrophoric; must be handled wet. Hydrogen is highly flammable.
Solvent Methanol (MeOH), Dichloromethane (DCM)
Temperature 25-50°C (Amination), 0-10°C (Boc Protection)Amination is exothermic. Boc protection is performed at low temp to control reactivity.
Pressure 50-60 psi (Hydrogen)Standard pressure for many hydrogenation reactors.
Typical Yield 75-85% over two steps
Purification Crystallization from Heptane/MTBEAvoids chromatography.

Protocol:

  • Reactor Setup: Charge a pressure reactor with 1-Benzyl-4-piperidone (1.0 kg, 5.28 mol) and Methanol (5.0 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney-Nickel (100 g, ~10 wt%, slurry in water). Caution: Raney-Ni is pyrophoric and must not be allowed to dry.[18]

  • Reductive Amination: Cool the mixture to <25°C and add 7N Ammonia in Methanol (2.2 L, 15.4 mol). Seal the reactor, purge with nitrogen, then pressurize with hydrogen to 55 psi. Heat to 45-50°C and stir vigorously. Monitor hydrogen uptake.

  • Work-up 1: Once the reaction is complete (typically 8-12 h), cool to ambient temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with methanol to prevent ignition.[13]

  • Solvent Swap & Debenzylation: Concentrate the filtrate under reduced pressure. The resulting intermediate is subjected to catalytic transfer hydrogenation using Pd/C and a hydrogen donor (e.g., ammonium formate) or direct hydrogenation to remove the benzyl group.

  • Boc Protection: Dissolve the crude 4-aminopiperidine in Dichloromethane (6.0 L). Cool to 0-5°C. Add Triethylamine (1.5 L, 10.8 mol) followed by a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.21 kg, 5.54 mol) in DCM (2.0 L) dropwise, maintaining the temperature below 10°C.

  • Work-up 2 & Isolation: After 2 hours, warm to room temperature. Wash the organic layer with water (2 x 3 L) and brine (3 L). Dry over anhydrous Na₂SO₄, filter, and concentrate to a thick oil. Add heptane (5 L) and stir to induce crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to yield N-Boc-4-aminopiperidine as a white solid.

Module 2: Kilogram-Scale Suzuki-Miyaura Coupling (Strategy B)

This protocol describes the coupling of a dichloropyrimidine with a piperidine boronic ester. The regioselectivity is driven by the higher reactivity of the C4 position of 2,4-dichloropyrimidine.[19]

Parameter Value Rationale/Safety Note
Starting Materials 2,4-Dichloropyrimidine, N-Boc-piperidine-4-boronic acid pinacol esterBoronic esters are generally more stable and easier to handle than boronic acids.
Catalyst/Ligand Pd(dppf)Cl₂ or similar Pd(II) precatalystAir-stable precatalysts are preferred for ease of handling at scale.[20]
Base K₂CO₃ (aqueous solution)Mild, inexpensive, and safe base.[11]
Solvent 2-Methyltetrahydrofuran (2-MeTHF) / Water2-MeTHF is a greener alternative to THF or Toluene. Biphasic system aids work-up.
Temperature 70-80°CSufficient to drive the reaction without significant decomposition.
Typical Yield 85-95%
Purification Solvent swap and crystallization

Protocol:

  • Inerting & Reagent Charge: Charge a reactor with N-Boc-piperidine-4-boronic acid pinacol ester (1.0 kg, 3.21 mol), 2,4-Dichloropyrimidine (0.53 kg, 3.53 mol), and Pd(dppf)Cl₂ (24 g, 0.032 mol, ~1 mol%).

  • Solvent Addition: Add 2-MeTHF (8.0 L). Begin stirring and sparge the mixture with nitrogen for 30 minutes to degas.

  • Base Addition: Add a degassed solution of K₂CO₃ (1.33 kg, 9.63 mol) in water (4.0 L).

  • Reaction: Heat the biphasic mixture to 75°C. Monitor the reaction progress by HPLC (typically 4-8 h).

  • Work-up: Cool the reaction to room temperature. Separate the layers. Wash the organic layer with 2M NaOH (2 L) to remove unreacted boronic ester, followed by water (2 L) and brine (2 L).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol). Cool the solution to 0-5°C to induce crystallization.

  • Finishing: Filter the product, wash with cold isopropanol, and dry in a vacuum oven at 40°C to yield the desired product.

Module 3: Large-Scale Boc-Deprotection

This is a common final step to liberate the free piperidine nitrogen, which is often isolated as a stable hydrochloride salt.

Parameter Value Rationale/Safety Note
Starting Material N-Boc protected pyrimidinyl-piperidine
Reagent HCl in Isopropanol (IPA) or DioxaneHCl gas is highly corrosive; using a pre-made solution is safer.
Solvent Isopropanol (IPA) or Ethyl Acetate (EtOAc)Chosen to precipitate the HCl salt.
Temperature 0-25°CThe reaction is often exothermic; off-gassing of isobutylene occurs.
Typical Yield >95%
Purification Direct isolation of the saltThe salt form is typically highly crystalline and pure.

Protocol:

  • Dissolution: Suspend the N-Boc protected pyrimidinyl-piperidine (1.0 kg, ~3.0 mol) in Isopropanol (7.0 L).

  • Acid Addition: Cool the slurry to 0-5°C. Slowly add a solution of 5-6 M HCl in Isopropanol (3.0 L, ~15-18 mol) over 1-2 hours, maintaining the internal temperature below 25°C. Caution: Vigorous off-gassing (isobutylene and CO₂) will occur. Ensure adequate ventilation and pressure relief.

  • Crystallization: Stir the resulting thick slurry at room temperature for 4-6 hours to ensure complete deprotection and crystallization.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with cold Isopropanol (2 x 2 L) and then with MTBE (2 x 2 L) to remove residual acid and solvent.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield the hydrochloride salt.

Safety, Environment, and Green Chemistry

When moving to scale, process safety and environmental impact become primary drivers of route design.[5][21]

  • Process Safety: A thorough Process Hazard Analysis (PHA) should be conducted. Key hazards include:

    • Hydrogen: Highly flammable and explosive. Use in appropriately rated reactors with proper grounding and ventilation.[13]

    • Pyrophoric Catalysts: Raney-Ni and dry Pd/C can ignite on contact with air. Always handle as a wet slurry under an inert atmosphere.[13][18]

    • Strong Bases: Sodium tert-butoxide is highly corrosive and reactive with water. Handle in a dry, inert environment.

  • Green Chemistry:

    • Solvent Choice: Replace hazardous solvents like Dioxane, DMF, or chlorinated solvents with greener alternatives where possible (e.g., 2-MeTHF, CPME, Isopropyl Acetate).[21]

    • Atom Economy: Favor reactions like hydrogenation that incorporate all atoms from the reagents into the product.[13]

    • Energy Efficiency: Utilize flow chemistry or microwave-assisted synthesis where applicable to reduce reaction times and energy consumption, although their scale-up requires specialized equipment.[22][23]

Conclusion

The successful scale-up synthesis of pyrimidinyl-piperidine building blocks is a critical activity in pharmaceutical development. By selecting robust and well-understood reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and catalytic hydrogenation, process chemists can develop safe and efficient manufacturing routes. The key to success lies in a deep understanding of the reaction mechanisms, careful selection of reagents and conditions to minimize impurities, and a shift in purification strategy from chromatography to crystallization. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to tackle the challenges of bringing these important molecules from the lab to the plant.

References

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. (n.d.). Academia.edu. Retrieved from [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2). Nature Chemistry. Retrieved from [Link]

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. (2026, January 21). Pharmaceutical Technology. Retrieved from [Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. (2021, February 10). ACS Publications. Retrieved from [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de. Retrieved from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). AZoNetwork. Retrieved from [Link]

  • Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved from [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020, July 15). ACS Publications. Retrieved from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2005, December 21). ACS Combinatorial Science. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (n.d.). PMC. Retrieved from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018, February 28). Asian Journal of Chemistry. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ResearchGate. Retrieved from [Link]

  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. (2018, December 5). PubMed. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved from [Link]

  • Large‐Scale Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved from [Link]

  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. (n.d.). ResearchGate. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (n.d.). MDPI. Retrieved from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016, April 1). ResearchGate. Retrieved from [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. (2006, September 29). HETEROCYCLES. Retrieved from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). White Rose Research Online. Retrieved from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. Retrieved from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 4-chloropyrimidine in amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request to create a technical support center for troubleshooting the low reactivity of 4-chloropyrimidine in amine coupling, here is a comprehensive guide designed for researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical guide for troubleshooting amine coupling reactions with 4-chloropyrimidine. This document, prepared by our Senior Application Scientists, provides in-depth, field-proven insights to help you overcome common challenges in your synthetic workflow. 4-Chloropyrimidine is a valuable building block in medicinal chemistry, but its reactivity in nucleophilic substitution can be inconsistent. This guide explains the underlying chemical principles and provides a logical framework for diagnosing and solving reactivity issues, from simple thermal adjustments to advanced catalytic methods.

Fundamental Principles: Understanding Reactivity

The primary mechanism for the reaction between 4-chloropyrimidine and an amine is Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic property makes the carbon atoms, particularly at the C4 and C6 positions, susceptible to attack by nucleophiles.[1][2]

The SNAr reaction is typically a two-step process:

  • Nucleophilic Attack: The amine (nucleophile) attacks the C4 position, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[1][3]

The reactivity order for leaving groups on the pyrimidine ring generally follows C4/C6 > C2 >> C5 for both SNAr and palladium-catalyzed couplings.[4] Low reactivity arises when factors inhibit one of the key steps in this mechanism.

Diagram: General SNAr Mechanism

Caption: The two-step addition-elimination SNAr pathway.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered in the laboratory.

Question 1: My reaction is not starting or my yield is extremely low. What are the primary causes?

Answer: This is the most frequent issue and can typically be traced to one of four factors: insufficient activation, a weak nucleophile, steric hindrance, or suboptimal reaction conditions.

  • Insufficient Activation of the Pyrimidine Ring: The SNAr reaction relies on the electron-deficient nature of the pyrimidine. If your substrate has electron-donating groups (EDGs) like alkoxy or amino groups elsewhere on the ring, they can counteract the electron-withdrawing effect of the ring nitrogens, slowing or stopping the reaction.[1][5]

  • Poor Nucleophilicity of the Amine: The strength of your amine is critical. Aliphatic amines are generally strong nucleophiles. However, anilines can be poor nucleophiles, especially if they possess strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃.[1]

  • Steric Hindrance: Bulky groups near the reaction site on either the pyrimidine or the amine can physically block the nucleophilic attack.[1] For example, an amine with two ortho-substituents will react much more slowly than a para-substituted one.[6]

  • Inappropriate Reaction Conditions: Many SNAr reactions with chloropyrimidines require heat to overcome the activation energy barrier.[1] Room temperature conditions are often insufficient. The choice of solvent and base is also paramount.

Question 2: What is the logical workflow for optimizing my reaction conditions?

Answer: Follow a systematic approach. Start with the simplest variables before moving to more complex solutions like changing the entire reaction methodology.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure: Low/No Conversion check_reagents Step 1: Verify Reagents - Purity of 4-chloropyrimidine? - Amine quality? - Solvent anhydrous? start->check_reagents increase_temp Step 2: Increase Temperature - Heat to 60-80 °C, then 100-120 °C. - Monitor by TLC/LC-MS. check_reagents->increase_temp Reagents OK change_solvent Step 3: Change Solvent - Switch from alcohols (e.g., EtOH, IPA) to polar aprotic (e.g., DMF, DMSO). - Ensures high boiling point and helps stabilize intermediate. increase_temp->change_solvent No improvement success Success! increase_temp->success Reaction proceeds acid_catalysis Step 4: Consider Acid Catalysis (Especially for anilines) - Add 0.1 eq. HCl or AcOH. - Protonates pyrimidine ring, increasing electrophilicity. change_solvent->acid_catalysis No improvement change_solvent->success Reaction proceeds advanced_methods Step 5: Switch to Advanced Methods - Buchwald-Hartwig Amination (Requires catalyst, ligand, strong base) acid_catalysis->advanced_methods No improvement acid_catalysis->success Reaction proceeds advanced_methods->success Reaction proceeds

Caption: A logical workflow for troubleshooting amination reactions.

Question 3: I'm observing a side product that appears to be 4-hydroxypyrimidine. How can I prevent this?

Answer: This side product arises from hydrolysis, where water acts as a competing nucleophile. This is common under two conditions:

  • Presence of Water: Your solvent or reagents may not be sufficiently anhydrous.

  • High Temperatures: Prolonged heating, especially in protic solvents, can favor hydrolysis.[1]

Solutions:

  • Switch to an Anhydrous Polar Aprotic Solvent: Change your solvent from an alcohol or water to anhydrous DMF, DMSO, or Dioxane. These solvents are less likely to participate in the reaction.[1]

  • Dry Your Reagents: Ensure your amine and any solid reagents are dry. If using a base like K₂CO₃, consider flame-drying the flask with it under vacuum before adding other reagents.

  • Lower Temperature: If possible, try to find a temperature window where the desired amination proceeds but hydrolysis is minimized.

Question 4: The standard SNAr conditions are not working at all. What is the next step?

Answer: When thermal SNAr fails, the modern gold standard is the Buchwald-Hartwig Amination . This is a powerful palladium-catalyzed cross-coupling reaction that can form C-N bonds even with unreactive aryl chlorides and challenging amines.[7][8]

The key difference is the mechanism. Instead of direct nucleophilic attack on the ring, the reaction proceeds via a catalytic cycle involving a palladium complex.

Core Requirements for Buchwald-Hartwig:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[9][10]

  • Phosphine Ligand: This is the most critical component. Bulky, electron-rich ligands are required to facilitate the catalytic cycle. Common choices include Xantphos, XPhos, and RuPhos.[9]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[9][10]

  • Anhydrous, Degassed Solvent: Toluene, Dioxane, or THF are typical.[9][11]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be run under Argon or Nitrogen.[9][11]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex (L-Pd(II)(Ar)Cl) pd0->ox_add Oxidative Addition amide_complex Amido Complex (L-Pd(II)(Ar)NR¹R²) ox_add->amide_complex Ligand Exchange + Deprotonation amide_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amide_complex->product ar_cl 4-Chloropyrimidine (Ar-Cl) ar_cl->ox_add amine Amine (HNR¹R²) amine->ox_add base Base base->ox_add

Caption: Key steps in the palladium-catalyzed amination pathway.[7][10]

Data & Protocols

Table 1: Comparison of Reaction Conditions
ParameterStandard SNArAcid-Catalyzed SNArBuchwald-Hartwig Amination
Typical Substrates Activated pyrimidines, strong amine nucleophilesPyrimidines with weak aniline nucleophilesUnactivated pyrimidines, sterically hindered amines
Temperature 60 - 140 °C[1]80 - 100 °C[6]65 - 110 °C[9]
Solvent EtOH, IPA, DMF, DMSO, Water[1][12]Water, 2-Propanol[1][6]Toluene, Dioxane, THF (Anhydrous)[9]
Base Et₃N, DIPEA, K₂CO₃ (stoichiometric)None (or co-base if starting with amine salt)NaOt-Bu, LiHMDS, Cs₂CO₃ (strong, non-nucleophilic)[9][10]
Additives NoneHCl, AcOH (catalytic, ~0.1 eq)[1][6]Pd Catalyst (1-5 mol%), Phosphine Ligand (2-10 mol%)[9]
Atmosphere Air (usually)AirInert (Argon or Nitrogen)[9]
Key Advantage Simple, inexpensiveEffective for anilinesBroad scope, highly effective
Key Disadvantage Limited scopeRisk of hydrolysis[6]Costly, requires inert conditions

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed SNAr in Water

This protocol is adapted for coupling anilines with 4-chloropyrimidine.[1]

  • Setup: To a reaction vessel, add the 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).

  • Solvent & Catalyst: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl (e.g., 1 M) to provide 0.1 equivalents of the acid catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Basify the mixture by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is >8.

  • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. Extract the aqueous filtrate with an organic solvent (e.g., Ethyl Acetate, 3x) to recover any dissolved product.

  • Purification: Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel as needed.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization for specific substrates.[9]

  • Setup (Inert Atmosphere): In a glovebox or under a positive pressure of Argon/Nitrogen, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 eq) to a dry Schlenk tube or reaction vial.

  • Catalyst Formation: Add anhydrous, degassed solvent (e.g., Toluene) and stir for 5-10 minutes. The mixture may change color as the active catalyst forms.

  • Reagent Addition: Add the 4-chloropyrimidine (1.0 eq) and the amine (1.2-1.5 eq) to the mixture.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x). Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

References

  • Pyrimidines. University of Liverpool, Department of Chemistry. [Link]

  • Luo, G., Chen, L., & Dubinina, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 415-417. [Link]

  • Cabrera-Valle, R. I., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Li, Y., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • General reaction of pyrimidine ring. ResearchGate. [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]

  • Garg, N. K., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Angewandte Chemie International Edition, 54(12), 3760-3764. [Link]

  • Cabrera-Valle, R. I., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico Repository. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Tømmernes, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2014). ResearchGate. [Link]

  • Tømmernes, A., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(49), 47043–47052. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2021). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 59(38), 16294-16304. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Pyrimidine-Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of pyrimidine-piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and optimization.

The unique structural characteristics of pyrimidine-piperidine compounds, which often feature multiple chiral centers and basic nitrogen atoms, present specific hurdles in achieving baseline resolution of enantiomers. This resource will address these complexities head-on, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor or no resolution between my pyrimidine-piperidine enantiomers. What are the most critical initial parameters to investigate?

When faced with co-elution or inadequate separation, a systematic approach is essential. The interaction between the analyte and the chiral stationary phase (CSP) is the cornerstone of enantiomeric separation, governed by the formation of transient diastereomeric complexes.[1] The stability and energy difference between these complexes for each enantiomer dictate the degree of separation.[1]

Here is a logical workflow to begin your troubleshooting:

Start Poor or No Resolution CSP Verify Chiral Stationary Phase (CSP) Suitability Start->CSP Is the column appropriate for basic heterocycles? MobilePhase Assess Mobile Phase Composition CSP->MobilePhase Is the mobile phase mode (NP, RP, PO) correct? SamplePrep Review Sample Preparation & Injection MobilePhase->SamplePrep Is the sample dissolved in a compatible solvent? Optimize Systematic Optimization SamplePrep->Optimize Proceed to methodical adjustments

Caption: Initial troubleshooting workflow for poor enantiomer resolution.

Detailed Steps & Rationale:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. For pyrimidine-piperidine scaffolds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[2][3]

    • Action: Confirm that your chosen CSP is recommended for basic, nitrogen-containing heterocyclic compounds.[4] If you are using a Pirkle-type or cyclodextrin-based phase with limited success, consider screening polysaccharide columns like Chiralcel® OD-H or Chiralpak® AD-H.[5][6]

  • Mobile Phase Mode & Composition: The mobile phase modulates the interactions between the analyte and the CSP.[1] The basicity of the piperidine moiety and the potential for hydrogen bonding from the pyrimidine ring are key factors.

    • Normal-Phase (NP): Often a good starting point. Mobile phases typically consist of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[5] The alcohol modifier competes with the analyte for polar interaction sites on the CSP.

    • Reversed-Phase (RP): Can be effective, especially with newer immobilized polysaccharide CSPs. Mobile phases are typically aqueous buffers with organic modifiers like acetonitrile or methanol.[4]

    • Polar Organic (PO): Uses polar organic solvents like acetonitrile and/or methanol, sometimes with additives. This mode can offer unique selectivity.

    • Action: If your current mode is failing, screen the other modes. For basic compounds like pyrimidine-piperidines in NP, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) to the mobile phase is often critical to prevent strong, undesirable interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[2][5] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[5]

  • Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause significant peak distortion and loss of resolution.

    • Action: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Q2: My peaks are tailing significantly, even with some separation. How can I improve peak shape?

Peak tailing for basic analytes like pyrimidine-piperidines is a classic problem, often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[7] These strong, non-specific interactions delay a portion of the analyte molecules, causing the peak to tail.

Troubleshooting Peak Tailing:

Potential Cause Scientific Rationale Recommended Solution
Secondary Silanol Interactions The basic nitrogen on the piperidine ring interacts strongly with acidic Si-OH groups on the stationary phase support, causing non-ideal chromatography.[7]Add a basic modifier to the mobile phase (e.g., 0.1-0.2% Diethylamine or Triethylamine in Normal Phase) to compete for and block these active sites.[2][5]
Inappropriate Mobile Phase pH (Reversed-Phase) The ionization state of the analyte and the stationary phase surface is pH-dependent. At an unsuitable pH, strong ionic interactions can occur.Adjust the mobile phase pH to ensure the analyte is in a single, consistent ionic state (either fully protonated or neutral). For basic piperidines, a low pH (e.g., pH 2-4) often ensures full protonation and can improve peak shape.
Column Overload Injecting too much sample mass saturates the active sites on the stationary phase, leading to peak distortion.Reduce the injection volume or decrease the sample concentration.[8]
Column Contamination Accumulation of strongly retained impurities on the column can create active sites that cause tailing.Implement a robust column washing procedure as recommended by the manufacturer.[8]
Q3: I had good separation initially, but the resolution is degrading over time. What could be the cause?

A gradual loss of resolution often points to a change in the chromatographic system, most commonly related to the column or the mobile phase.[8]

Start Loss of Resolution Over Time Column Column Degradation/Contamination Start->Column Is the column old or contaminated? MobilePhase Mobile Phase Instability Start->MobilePhase Is the mobile phase fresh? Evaporation? System HPLC System Issues Start->System Are there leaks or flow rate fluctuations? Sol_Wash Action: Column Wash Column->Sol_Wash Wash column with strong solvent Sol_Remake Action: Remake Mobile Phase MobilePhase->Sol_Remake Prepare fresh mobile phase Sol_Check Action: System Maintenance System->Sol_Check Perform system checks (leak test, flow verification)

Caption: Troubleshooting workflow for gradual loss of resolution.

Key Areas to Investigate:

  • Column Contamination: Strongly adsorbed matrix components or sample impurities can irreversibly bind to the CSP, altering its chiral recognition capabilities.

    • Solution: Flush the column with a series of strong, compatible solvents as per the manufacturer's guidelines. For polysaccharide columns, this might involve isopropanol, ethanol, or even tetrahydrofuran (check column compatibility).

  • Mobile Phase Composition Drift: Selective evaporation of the more volatile components of the mobile phase (e.g., hexane in a hexane/isopropanol mixture) will change the eluting strength and can decrease resolution.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[9]

  • Column Settling/Void Formation: Mechanical shock or continuous pressure cycles can cause the packed bed of the column to settle, creating a void at the inlet. This leads to poor peak shape and reduced efficiency.

    • Solution: This usually requires column replacement. Using a guard column can help protect the analytical column.

Q4: How does temperature affect the separation of pyrimidine-piperidine enantiomers?

Temperature is a critical parameter that influences the thermodynamics of the chiral recognition process.[2] The effect can be complex and is not always predictable.

  • General Trend: In most cases, decreasing the column temperature increases the resolution (enantioselectivity).[10] Lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analytes and the CSP, amplifying the energy difference between the two enantiomers.[11]

  • Practical Considerations:

    • Lowering the temperature will increase mobile phase viscosity, leading to higher backpressure.

    • Retention times will increase at lower temperatures.[10]

    • In some rare cases, increasing the temperature can improve separation or even reverse the elution order, possibly due to temperature-induced conformational changes in the CSP or the analyte.[12][13]

Experimental Protocol: Temperature Scouting Study

  • Initial Condition: Establish a baseline separation at ambient temperature (e.g., 25 °C).

  • Temperature Range: Analyze the sample at a range of temperatures (e.g., 15 °C, 25 °C, 35 °C, and 45 °C) using a column thermostat for precise control.

  • Equilibration: Ensure the column is fully equilibrated at each new temperature before injecting the sample (allow at least 10-15 column volumes of mobile phase to pass through).

  • Data Analysis: Create a table to compare the retention factor (k), selectivity (α), and resolution (Rs) at each temperature to determine the optimal setting.

Example Data Interpretation:

Temperature (°C)Retention Time (Enan 1, min)Retention Time (Enan 2, min)Resolution (Rs)
455.25.51.1
356.87.31.6
259.19.92.1
1514.516.02.5

In this typical scenario, decreasing the temperature from 45 °C to 15 °C significantly improves the resolution, albeit at the cost of a longer analysis time. The optimal temperature would be a balance between desired resolution and acceptable run time.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wang, Y., et al. (n.d.). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Anon. (2016, September 7). Important Considerations for Repeatable HPLC Assays of Chiral Compounds.
  • BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ResearchGate. (2025, August 6). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
  • BenchChem. (n.d.). Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines.
  • Chemistry World. (2017, January 16). Temperature drop triggers chirality twist.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MDPI. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
  • Cirilli, R., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • Reddit. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer?.
  • ResearchGate. (2019, April). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • HPLC.eu. (n.d.). Chiral Columns.
  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Nazareth, C., & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • de la Torre, B. G., & Albericio, F. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Al-Qurainy, F., et al. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Srinivasu, M. K., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • Grygorenko, O. O., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
  • BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.

Sources

Validation & Comparative

1H NMR spectrum analysis of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol: A Comparative Approach

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating privileged scaffolds like piperidine and pyrimidine, are of immense interest due to their prevalence in bioactive molecules. This compound represents a quintessential example of this molecular architecture, combining an aromatic, electron-deficient diazine ring with a saturated, conformationally flexible piperidine core, further functionalized with a primary alcohol.

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple peak-list, we will dissect the spectrum based on fundamental principles, explain the causal relationships between structure and spectral features, and compare its signature with logical alternatives to provide a deeper understanding of substituent effects in NMR spectroscopy.

The Foundational Role of ¹H NMR for Structural Verification

For a molecule with multiple distinct chemical environments, a chiral center, and protons subject to complex coupling and conformational dynamics, ¹H NMR is an indispensable tool. It allows us to:

  • Confirm Connectivity: Verify that the pyrimidine and hydroxymethyl groups are attached to the piperidine ring at the correct positions.

  • Probe Electronic Environment: Observe the influence of the electron-withdrawing pyrimidine ring on the piperidine protons.

  • Analyze Stereochemistry: Investigate the diastereotopic nature of protons adjacent to the chiral center at the C-2 position of the piperidine ring.

  • Assess Conformational Dynamics: Identify potential peak broadening due to processes like the piperidine ring's chair-chair interconversion.[1]

To facilitate our analysis, we will use the following systematic numbering for the protons in our target molecule.

Caption: Labeled structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on a robust experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim G Acquire ¹H Spectrum (16-32 scans) H Fourier Transform & Phase Correction G->H I Calibrate to TMS (0 ppm) H->I J Integrate Peaks I->J K Assign Signals J->K L Ambiguity Check K->L M Acquire 2D NMR (COSY, HSQC) if needed L->M if signals overlap

Caption: Standard workflow for ¹H NMR analysis.

Methodology Details
  • Solvent Selection: The choice of deuterated solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A common, non-polar choice that dissolves many organic compounds. However, the acidic deuterium can exchange with the hydroxyl proton (H₈'), potentially broadening or obscuring the signal.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent. It is an excellent choice as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more defined signal, often a triplet, which can be invaluable for assignment.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard, with its 12 equivalent protons resonating at a defined 0.0 ppm, far from the signals of most organic molecules.[3]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is highly recommended. For a molecule with many similar aliphatic protons, higher field strength increases chemical shift dispersion, reducing signal overlap and simplifying analysis.

Predicted ¹H NMR Spectrum and Interpretation

Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum.[4][5] The analysis is best approached by dissecting the molecule into its three key components.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Key Insights
Pyrimidine Ring
H₂~8.9 - 9.2Singlet (or narrow d)1HFlanked by two electronegative nitrogen atoms, this proton is highly deshielded and appears furthest downfield.[6]
H₆~8.5 - 8.7Doublet1HAdjacent to one ring nitrogen and coupled to H₅. Its position reflects the strong electron-withdrawing nature of the pyrimidine ring.
H₅~6.8 - 7.2Doublet1HCoupled to H₆. This proton is the most upfield of the aromatic signals, being beta to the ring nitrogens.
Piperidine Ring Protons on this ring will exhibit complex splitting due to geminal and vicinal coupling. Protons alpha to the nitrogen (H₂', H₆') are deshielded relative to the others.[1][7]
H₆' (axial/eq)~4.0 - 4.5Multiplet (2 distinct)2HThese protons are alpha to the pyrimidine-substituted nitrogen, causing a significant downfield shift. They are diastereotopic and will appear as complex multiplets.
H₂'~3.5 - 4.0Multiplet1HAlpha to nitrogen and adjacent to the chiral center and the hydroxymethyl group. This complex environment leads to a multiplet.
H₃', H₄', H₅'~1.4 - 2.2Overlapping Multiplets6HThese protons reside in the more "alkane-like" region of the spectrum.[4] Significant signal overlap is expected here, often requiring 2D NMR for full assignment.
Hydroxymethyl Group
H₇' (CH₂OH)~3.6 - 3.9Multiplet (2 distinct)2HThese protons are diastereotopic due to the adjacent C₂' chiral center. They will couple with each other (geminal coupling) and with H₂', appearing as a complex multiplet.
H₈' (OH)~2.0 - 5.0 (variable)Broad Singlet1HThe chemical shift is highly dependent on solvent, concentration, and temperature.[8] A D₂O exchange experiment will cause this signal to disappear, confirming its identity.

Comparative Analysis: Understanding Substituent Effects

To truly appreciate the spectral features, we must compare our target compound to logical alternatives. This contextualizes the electronic and structural effects at play.

Sources

Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of Pyrimidinyl-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidinyl-piperidine derivatives have emerged as a cornerstone scaffold for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors. Their remarkable versatility and potent biological activity have cemented their importance in medicinal chemistry. As these complex molecules advance through the development pipeline, their unambiguous characterization is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the collision-induced dissociation (CID) fragmentation patterns of pyrimidinyl-piperidine derivatives, offering a comparative analysis supported by experimental data to aid researchers in their structural confirmation and metabolic profiling endeavors.

The Rationale Behind the Fragments: Understanding the Core Fragmentation Pathways

The fragmentation of pyrimidinyl-piperidine derivatives in a tandem mass spectrometer is not a random process. It is governed by the fundamental principles of chemical stability, with charge localization playing a pivotal role in directing bond cleavages. When subjected to CID, the protonated molecule ([M+H]⁺), typically formed via electrospray ionization (ESI), undergoes fragmentation at its most labile sites. For the pyrimidinyl-piperidine core, two primary fragmentation pathways consistently emerge, driven by the cleavage of the piperidine/piperazine ring and the bond connecting it to the pyrimidine moiety.

A quintessential example to illustrate these pathways is the well-characterized kinase inhibitor, imatinib, which possesses a closely related pyrimidinyl-piperazine structure. The fragmentation of imatinib provides a foundational blueprint for understanding the broader class of pyrimidinyl-piperidine derivatives.

The most prominent fragmentation pathway involves the cleavage of the C-N bond of the amide linkage and the piperazine ring.[1][2] This typically results in the formation of two stable, characteristic product ions. One major fragment arises from the cleavage of the piperazine ring, often losing the N-substituted portion.[2] Another key fragmentation occurs at the amide bond connecting the pyrimidinylphenyl group to the piperazine ring.[1][2]

A Comparative Look at Fragmentation Patterns

While the core fragmentation pathways provide a general framework, the specific fragmentation pattern of a given pyrimidinyl-piperidine derivative is exquisitely sensitive to its substitution pattern. To illustrate this, we will compare the fragmentation of imatinib with other notable kinase inhibitors sharing the pyrimidinyl-piperidine or a similar scaffold.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway
Imatinib 494.4394.3, 217.2Cleavage of the N-methylpiperazine ring and the amide bond.[2][3]
Nilotinib 530.7289.5Fragmentation of the piperazine and pyrimidine moieties.
Dasatinib 488.7401.5Cleavage involving the piperidine and thiazole rings.[4]

This comparative data underscores the importance of substituent effects on the fragmentation pathways. The presence of different functional groups can alter the charge distribution and bond strengths within the molecule, leading to variations in the observed product ions. For instance, the fragmentation of dasatinib is influenced by the presence of the thiazole ring, leading to a different primary product ion compared to imatinib.[4]

Experimental Protocols: A Blueprint for Robust Analysis

The acquisition of high-quality, reproducible fragmentation data is contingent upon a well-defined and optimized LC-MS/MS method. The following protocol provides a comprehensive starting point for the analysis of pyrimidinyl-piperidine derivatives.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyrimidinyl-piperidine derivative in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO).

  • Working Solution Preparation: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve a final concentration suitable for LC-MS/MS analysis (typically in the ng/mL to low µg/mL range).

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The specific gradient profile should be optimized for the analyte of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS)
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Positive ion mode is typically employed due to the basic nature of the nitrogen atoms in the pyrimidine and piperidine rings, which are readily protonated.

  • MS Scan (Full Scan): Initially, acquire a full scan mass spectrum (e.g., m/z 100-1000) to determine the m/z of the protonated molecule ([M+H]⁺).

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to generate the fragmentation spectrum.

  • Collision Energy (CE): Optimize the collision energy to achieve a good distribution of fragment ions, providing rich structural information. This is a critical parameter that often requires empirical determination for each compound.

Fragmentation_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (+ve) Separation->ESI MS1 Full Scan (MS1) Determine [M+H]⁺ ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) Acquire Fragmentation Pattern CID->MS2 Interpretation Fragmentation Pattern Interpretation MS2->Interpretation Comparison Comparison with Reference Spectra/Derivatives Interpretation->Comparison Structure Structural Confirmation Comparison->Structure

Deconstructing the Imatinib Fragmentation: A Case Study

To provide a concrete example, let's delve into the fragmentation of imatinib. The protonated molecule at m/z 494.4 undergoes CID to produce several key fragment ions.

The formation of the ion at m/z 394.3 corresponds to the loss of the N-methylpiperazine moiety from the benzamide portion of the molecule.[2][3] This is a very common and diagnostic fragmentation for imatinib and its metabolites. The ion at m/z 217.2 is the result of the cleavage of the amide bond, yielding the N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide fragment.[2] Further fragmentation of these primary product ions can provide even more detailed structural information.

Conclusion

The pyrimidinyl-piperidine scaffold is a privileged structure in modern drug design, and a thorough understanding of its behavior under mass spectrometric analysis is indispensable for researchers in the field. This guide has provided a comparative overview of the LC-MS fragmentation patterns of these important derivatives, grounded in the established fragmentation of the cornerstone molecule, imatinib. By understanding the fundamental cleavage pathways and the influence of substituents, scientists can more confidently and accurately characterize novel compounds, identify metabolites, and ensure the quality and integrity of their drug candidates. The provided experimental protocol serves as a robust starting point for developing tailored analytical methods, empowering researchers to navigate the complexities of structural elucidation with greater certainty.

References

  • D. Friedecky, et al. (2015). Detailed study of imatinib metabolization using high-resolution mass spectrometry.
  • Y. Liu, et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • S. Liu, et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 8434204.
  • A. Awidi, et al. (2012). Determination of imatinib plasma levels in patients with chronic myeloid leukemia by high performance liquid chromatography-ultraviolet detection and liquid chromatography-tandem mass spectrometry: methods' comparison. Leukemia & Lymphoma, 53(10), 1946-1951.
  • M. Li, et al. (2008). Application of LC–MSn in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: Rapid identification of a process impurity in betamethasone 17-valerate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1451–1456.
  • A. D'Avolio, et al. (2016).
  • H. M. Maher, et al. (2018).
  • L. Thomas, et al. (2006). Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers. Journal of Mass Spectrometry, 41(3), 353-366.
  • Z. Tian, et al. (2011). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry.
  • S. Liu, et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 8434204.
  • A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 22-28.
  • H. M. Maher, et al. (2018).

Sources

Benchmarking Reference Standards for [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol: A Technical Procurement and Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol (CAS: 1249830-74-7) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., CDK, JAK families) and GPCR ligands. Its structural integrity is defined by two critical quality attributes (CQAs) that most standard certificates of analysis (CoA) fail to adequately address:

  • Regio-isomerism: The attachment of the piperidine nitrogen to the pyrimidine ring (C4 vs. C2 positions).

  • Stereochemistry: The hydroxymethyl group at the piperidine C2 position creates a chiral center. Most commercially available "building blocks" are racemic, whereas "reference standards" for late-stage development must be enantiopure.

This guide moves beyond simple catalog listing to provide a performance-based comparison of supplier grades and a self-validating protocol to qualify incoming standards.

Supplier Landscape & Performance Comparison

Since no single vendor holds a monopoly on this intermediate, procurement professionals must choose between "Synthesis Grade" and "Analytical Reference Grade." The following table benchmarks these alternatives based on typical industry specifications and required validation steps.

Table 1: Comparative Performance Specifications by Supplier Tier
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Specialized Catalog Vendors Tier 3: Chemical Aggregators
Primary Suppliers LGC Standards, TRC, USP (Custom)Enamine, Combi-Blocks, WuXi AppTecMolPort, Ambeed, eMolecules
Purity Specification > 99.0% (Mass Balance)> 95.0% or > 97.0% (Area %)Variable (Often > 90%)
Chiral Purity (ee%) Certified (> 99% ee) Usually Racemic (unless specified)Unknown / Not Tested
Water Content Quantified (KF Titration)Not ReportedNot Reported
Residual Solvents Quantified (GC-HS)Not ReportedNot Reported
Primary Use Case GMP Release Testing, PK/PD StudiesEarly Synthesis, Hit-to-LeadHigh-Throughput Screening
Risk Factor LowMedium (Requires recrystallization)High (Batch-to-batch variance)

Critical Insight: For this compound, Tier 2 suppliers are the most common source. True CRMs (Tier 1) typically require custom synthesis for this specific CAS. Therefore, the burden of validation falls on your analytical team.

Technical Deep Dive: The Validation Workflow

When purchasing from Tier 2 or 3 suppliers, you must treat the material as a "Candidate Standard" until validated. The following workflow illustrates the decision logic required to elevate a commercial reagent to an Internal Reference Standard.

Diagram 1: Self-Validating Supplier Qualification Workflow

SupplierQualification Start Incoming Material (CAS 1249830-74-7) IdentityCheck Identity Verification (1H-NMR + LC-MS) Start->IdentityCheck ChiralCheck Chiral Purity Check (Chiral HPLC/SFC) IdentityCheck->ChiralCheck Structure Confirmed Fail REJECT / PURIFY (Recrystallize) IdentityCheck->Fail Regio-isomer Detected PurityCheck Chemical Purity (HPLC-UV @ 254nm) ChiralCheck->PurityCheck ee > 98% (if chiral) or Racemic Confirmed ChiralCheck->Fail Wrong Enantiomer PurityCheck->Fail < 98.0% Area Pass RELEASE as Internal Ref Standard PurityCheck->Pass > 98.0% Area

Caption: Logical decision tree for qualifying incoming pyrimidine-piperidine standards. Note the critical checkpoint for Regio-isomer detection.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, do not rely solely on the vendor's CoA. Use these protocols to establish your own baseline.

Protocol A: Regio-Isomer Differentiation (1H-NMR)

The pyrimidine ring attachment is the most common synthetic error.

  • Objective: Distinguish between N-linked at Pyrimidine-C4 (Target) vs. Pyrimidine-C2 (Impurity).

  • Methodology:

    • Dissolve 5 mg of standard in DMSO-d6.

    • Acquire 1H-NMR (min 400 MHz).

    • Diagnostic Signal: Focus on the Pyrimidine ring protons.

      • Target (C4-linked): The pyrimidine protons will show a specific splitting pattern (typically two doublets and a singlet or distinct doublet-doublet depending on substitution). Crucially, look for the C2-H proton of the pyrimidine ring (singlet around δ 8.5-9.0 ppm) which confirms the N1/N3 positions are free.

      • Impurity (C2-linked): Symmetry often changes. If linked at C2, the C4/C6 protons might appear equivalent if the ring is otherwise unsubstituted, or show different coupling constants.

Protocol B: Chromatographic Purity (HPLC-UV)

Because both the piperidine and pyrimidine rings are basic, standard acidic mobile phases (0.1% Formic Acid) often lead to peak tailing, masking impurities.

  • Column: XBridge C18 or Gemini-NX C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Pyrimidine absorption max).

  • Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.

Protocol C: Chiral Resolution (SFC/HPLC)

If your application requires a specific enantiomer (e.g., (S)-[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol), you must validate the Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) for SFC; Hexane/IPA/DEA for Normal Phase.

  • Rationale: The basic modifier (DEA) is strictly required to prevent interaction of the piperidine amine with the stationary phase silanols.

Analytical Logic: The "Performance" of the Standard

Why does the quality of this specific standard matter? In drug development, this moiety often acts as the "hinge binder" or "solvent front" fragment in kinase inhibitors.

Diagram 2: Impact of Standard Purity on Assay Data

AssayImpact Standard Ref Standard (Purity) Calibration Calibration Curve Slope (Response Factor) Standard->Calibration Direct Input Impurity Impurity (e.g., Regioisomer) Impurity->Calibration Alters Slope (If UV absorbance differs) Result Data Integrity Risk Impurity->Result Bias > 2% Quantification Sample Potency Calculation Calibration->Quantification

Caption: Flowchart demonstrating how impurities in the reference standard propagate error into the final potency calculation, specifically via Response Factor deviation.

Causality Explanation: If your reference standard contains 5% of the C2-linked regioisomer, and that isomer has a 2x higher UV extinction coefficient at 254nm (common due to conjugation changes), your calibration curve slope will be artificially high. This leads to a systematic underestimation of the potency of your actual drug samples.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394635: this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.